N-(3-(Benzyloxy)benzyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Benzyloxy)benzyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . This can be followed by a nucleophilic substitution reaction to introduce the benzyloxybenzyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Benzyloxy)benzyl)thietan-3-amine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced sulfur species.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
N-(3-(Benzyloxy)benzyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(3-(Benzyloxy)benzyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The thietane ring can interact with biological molecules, potentially inhibiting or modifying their function. The benzyloxybenzyl group can enhance the compound’s ability to interact with specific targets, making it a versatile molecule for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: A simpler compound with a thietane ring and an amine group.
Benzyloxybenzylamine: Contains the benzyloxybenzyl group but lacks the thietane ring.
Uniqueness
N-(3-(Benzyloxy)benzyl)thietan-3-amine is unique due to the combination of the thietane ring and the benzyloxybenzyl group. This combination imparts unique chemical and biological properties that are not found in simpler compounds like thietan-3-amine or benzyloxybenzylamine .
Eigenschaften
Molekularformel |
C17H19NOS |
---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-[(3-phenylmethoxyphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C17H19NOS/c1-2-5-14(6-3-1)11-19-17-8-4-7-15(9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2 |
InChI-Schlüssel |
AEOYAXYQXUZJEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.